molecular formula C20H18N4O3 B2853433 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 953246-94-1

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2853433
CAS No.: 953246-94-1
M. Wt: 362.389
InChI Key: RLWQBTCAWPFSHF-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that features an indole moiety and a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the coupling of tryptamine derivatives with pyrido[1,2-a]pyrimidine carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole or pyrimidine compounds.

Scientific Research Applications

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrido[1,2-a]pyrimidine core may inhibit certain enzymes involved in inflammatory pathways. These interactions lead to modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its combined indole and pyrido[1,2-a]pyrimidine structure, which imparts a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-12-7-9-24-16(10-12)23-19(26)17(20(24)27)18(25)21-8-6-13-11-22-15-5-3-2-4-14(13)15/h2-5,7,9-11,22,26H,6,8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWQBTCAWPFSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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